2-Chloro-5-(5-methyl-1,3-benzoxazol-2-yl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

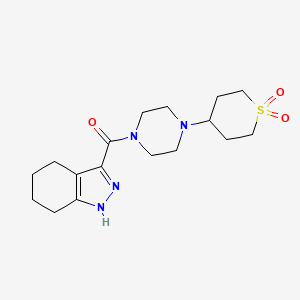

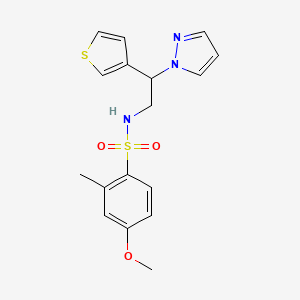

2-Chloro-5-(5-methyl-1,3-benzoxazol-2-yl)aniline is a chemical compound with the molecular formula C14H11ClN2O . It has an average mass of 258.703 Da and a mono-isotopic mass of 258.056000 Da .

Synthesis Analysis

Benzoxazole derivatives can be synthesized from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . A sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure to generate the heterocycle .Molecular Structure Analysis

The molecular structure of 2-Chloro-5-(5-methyl-1,3-benzoxazol-2-yl)aniline is characterized by a bicyclic planar molecule . The presence of 4-methyl and 5-chloro substituents on the benzoxazole ring is noteworthy .Scientific Research Applications

- Benzoxazole derivatives have been investigated for their antimicrobial properties. In a study by Kakkar et al., several synthesized benzoxazole compounds were tested against various bacteria (e.g., Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi) and fungal strains (Candida albicans and Aspergillus niger). Notably, compounds 1, 10, 13, 16, 19, 20, and 24 exhibited significant antimicrobial activity, comparable to existing antibiotics like ofloxacin and fluconazole .

- Compound 19 demonstrated potent antifungal activity against A. niger, while compound 1 was effective against C. albicans. Other derivatives showed varying degrees of antimicrobial activity .

- Benzoxazole derivatives have been explored as potential anticancer agents. In vitro studies using the human colorectal carcinoma (HCT116) cell line revealed that compounds 4, 6, 25, and 26 exhibited promising anticancer activity compared to the standard drug 5-fluorouracil .

- Additionally, the dual orexin receptor antagonist MK-4305 (also containing a chlorobenzoxazole ring) is being tested in phase III clinical trials for treating primary insomnia .

- Suvorexant, a related compound, has been investigated for its effects on cognitive impairments and pathology in APP/PS1 transgenic mice .

- Researchers have developed efficient synthetic methods for benzoxazole derivatives. For instance, a condensation reaction between 2-aminophenol and aldehydes led to the production of 2-aryl benzoxazole derivatives using a specific catalyst .

Antimicrobial Activity

Antifungal Activity

Anticancer Properties

Neurological Research

Synthetic Strategies

Future Directions

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition . This suggests that 2-Chloro-5-(5-methyl-1,3-benzoxazol-2-yl)aniline and its derivatives could have potential applications in medicinal chemistry and drug discovery.

Mechanism of Action

Target of Action

Benzoxazole derivatives have been studied for their wide spectrum of pharmacological activities , suggesting that they may interact with multiple targets.

Mode of Action

Benzoxazole derivatives are known to exhibit a broad range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Result of Action

Given the known biological activities of benzoxazole derivatives , it can be inferred that the compound may have potential antimicrobial, antifungal, anticancer, and anti-inflammatory effects.

properties

IUPAC Name |

2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O/c1-8-2-5-13-12(6-8)17-14(18-13)9-3-4-10(15)11(16)7-9/h2-7H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INPJHDYHUVMCDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid](/img/structure/B2482470.png)

![N-{[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2482472.png)

![3-(4-Methoxyphenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2482474.png)

![7-chloro-2-(3,5-dimethylanilino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2482475.png)

![[2-(3,4-Dimethoxyphenyl)ethyl][(4-cyclohexylphenyl)sulfonyl]amine](/img/structure/B2482479.png)

![2-[(Dimethylsulfamoylamino)methyl]-1-phenylpyrrolidine](/img/structure/B2482480.png)

![1-[(Benzenesulfonyl)sulfinyl]-2-methoxynaphthalene](/img/structure/B2482481.png)

![5-(methoxymethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2482482.png)

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2482486.png)